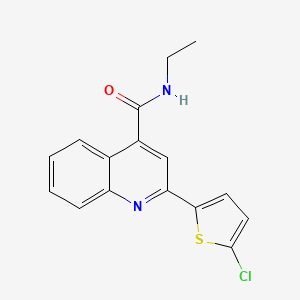
2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound is also known as cloxiquine and has been found to exhibit antimalarial, antiviral, and antitumor activities.
Wirkmechanismus
The mechanism of action of 2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide is not well understood. However, it has been suggested that the compound may interfere with the synthesis of nucleic acids in the malaria parasite, leading to inhibition of growth and replication.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide can induce apoptosis in cancer cells, suggesting potential antitumor activity. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide in lab experiments is its relatively low toxicity compared to other antimalarial drugs. However, it has been found to have limited solubility in water, which may affect its effectiveness in vivo.
Zukünftige Richtungen
Future research on 2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide could focus on the development of more efficient synthesis methods to improve its yield and solubility. Additionally, studies could be conducted to investigate the compound's potential as an antitumor and anti-inflammatory agent. Further research could also explore the mechanism of action of the compound, which could provide insight into its potential therapeutic uses. Finally, studies could be conducted to investigate the compound's potential as a treatment for other viral infections.
Synthesemethoden
The synthesis of 2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide can be achieved through the reaction of 2-chloro-5-thiophenecarboxylic acid with ethylamine, followed by reaction with 4-chloroquinoline-6-carboxylic acid. The final product is obtained through the reaction of the intermediate with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-2-thienyl)-N-ethyl-4-quinolinecarboxamide has been widely studied for its potential antimalarial activity. It has been found to inhibit the growth of the malaria parasite Plasmodium falciparum in vitro. Additionally, it has been shown to have antiviral activity against herpes simplex virus type 1 and 2, and cytomegalovirus.
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-18-16(20)11-9-13(14-7-8-15(17)21-14)19-12-6-4-3-5-10(11)12/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSISALRCRWMDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357813 |
Source


|
| Record name | 2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide | |
CAS RN |
5696-18-4 |
Source


|
| Record name | 2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

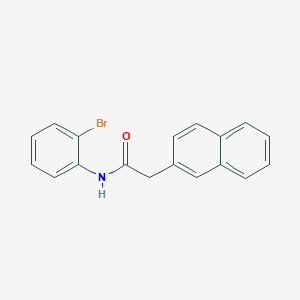
![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)
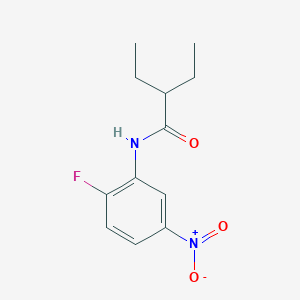
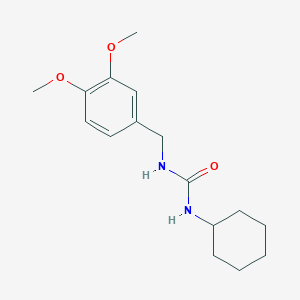
![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)
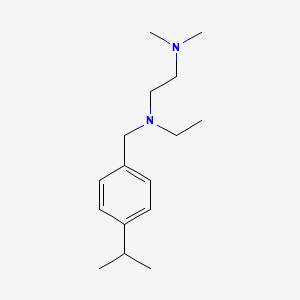

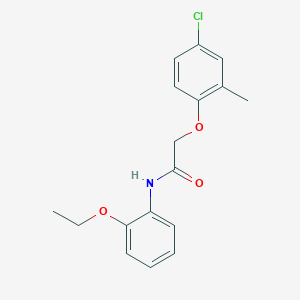
![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)